4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-10-15-20(8-9-21(15)19-12)7-6-18-16(22)14-4-2-13(11-17)3-5-14/h2-5,8-10H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSLLOXDBOJZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
The imidazo[1,2-b]pyrazole scaffold is efficiently constructed via the GBB-3CR, a one-pot reaction combining a pyrazole derivative, an aldehyde, and an isocyanide. For the target compound, 6-methyl-1H-pyrazol-3-amine serves as the pyrazole precursor, reacting with pivaldehyde and tert-octyl isocyanide under acidic conditions (20 mol% HClO₄ in acetonitrile). This method yields the imidazo[1,2-b]pyrazole ring with a methyl group at the 6-position and introduces the ethylamine sidechain through the isocyanide component.
Reaction Conditions
Cyclocondensation of Chalcones with Arylhydrazines
An alternative route involves cyclocondensation of α,β-unsaturated ketones (chalcones) with methylhydrazine, followed by oxidative aromatization. For example, 3-(6-methylpyrazol-1-yl)propan-1-one reacts with methylhydrazine in the presence of copper triflate and ionic liquids ([bmim]PF₆) to form the pyrazoline intermediate, which is oxidized in situ to the imidazo[1,2-b]pyrazole core.
Key Advantages
- Catalyst Reusability: Copper triflate and ionic liquids can be recycled for up to four cycles without significant activity loss.
- Oxidant-Free: Aerial oxygen facilitates aromatization, eliminating the need for external oxidizing agents.
Functionalization with the Cyano-Benzamide Group
N-Cyanoacylation Using Cyanobenzoyl Chloride
The benzamide moiety is introduced via nucleophilic acyl substitution. 4-Cyanobenzoyl chloride is reacted with 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanamine in dry toluene under ultrasonication. This method, adapted from N-cyanoacylation protocols, achieves rapid amide bond formation (≤1 hour) with yields exceeding 80%.
Optimized Conditions
Direct Coupling via Carbodiimide Chemistry
Alternatively, 4-cyanobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by coupling with the ethylamine derivative. This method, though slower than acyl chloride routes, avoids handling moisture-sensitive reagents and is suitable for scale-up.
Yield Comparison
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Acyl Chloride Route | 85 | 1 hour |
| Carbodiimide Activation | 78 | 6 hours |
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
A telescoped approach combines GBB-3CR for imidazo[1,2-b]pyrazole formation with in situ N-cyanoacylation. After completing the three-component reaction, the mixture is treated directly with 4-cyanobenzoyl chloride and triethylamine, eliminating intermediate purification steps. This method reduces solvent waste and improves overall yield (75–82%).
Electrochemical Reduction and Cyclization
Based on dihydroimidazo[1,5-b]pyrazol-6-one syntheses, 2,2,2-trichloroethylideneacetophenone is electrochemically reduced to a dichloromethyl intermediate, which reacts with hydrazine to form a pyrazoline. Subsequent treatment with phenyl isocyanate forms a carboxamide, which undergoes HCl elimination to yield the imidazo[1,2-b]pyrazole core. Functionalization with 4-cyanobenzoyl chloride completes the synthesis.
Critical Parameters
- Electrode Material: Graphite cathode, platinum anode
- Potential: −1.2 V vs. SCE
- Aromatization Agent: K₂CO₃ in DMF.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
- δ 8.42 (s, 1H, imidazo H),
- δ 7.95 (d, J = 8.2 Hz, 2H, benzamide ArH),
- δ 7.65 (d, J = 8.2 Hz, 2H, benzamide ArH),
- δ 6.32 (s, 1H, pyrazole H),
- δ 4.15 (t, J = 6.4 Hz, 2H, CH₂NH),
- δ 3.80 (t, J = 6.4 Hz, 2H, NCH₂),
- δ 2.45 (s, 3H, CH₃).
HRMS (ESI+):
Purity and Stability
- HPLC Purity: >98% (C18 column, 70:30 MeCN/H₂O, 1 mL/min)
- Storage: Stable for >6 months at −20°C under argon.
Challenges and Optimization Strategies
Regioselectivity in Imidazo[1,2-b]Pyrazole Formation
The position of the methyl group (6-methyl vs. 5-methyl) depends on the substitution pattern of the pyrazole precursor. Using 5-methyl-1H-pyrazol-3-amine instead of the 6-methyl isomer leads to undesired regioisomers. DFT calculations suggest that electron-donating groups at the pyrazole 5-position direct cyclization to the 6-position.
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, MeCN) improve solubility but risk cyano group hydrolysis. Toluene minimizes side reactions, with ultrasonication enhancing reagent mixing without increasing temperature.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole, including 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications at the 6-position of the imidazole ring enhance the compound's potency against various cancer cell lines. For instance, compounds with electron-withdrawing groups have shown improved activity against breast cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound Name | Cell Line Targeted | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | Apoptosis induction |
| Compound B | HT29 | 2.01 | Cell cycle arrest |
| This compound | PC3 | TBD | TBD |
Antimicrobial Properties
The imidazo[1,2-b]pyrazole derivatives have also been investigated for their antimicrobial activities. Preliminary studies suggest that these compounds can inhibit both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure enhances their efficacy against various pathogens .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 46.9 µg/mL |
| Compound D | E. coli | 93.7 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds in this class have been studied for their anti-inflammatory effects. The pyrazole moiety has been linked to inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Such mechanisms suggest potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of imidazo[1,2-b]pyrazole derivatives:
- A study highlighted the synthesis of various analogs and their evaluation against different cancer cell lines. The findings indicated that modifications at specific positions significantly impacted biological activity .
- Another research effort focused on the anti-inflammatory properties of these compounds, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate
- Structural Differences : This analog () shares the imidazo[1,2-b]pyrazole core but replaces the ethyl-benzamide linkage with an ethyl ester group. Additionally, the imidazole nitrogen is protected by a trimethylsilylethoxymethyl (SEM) group.
- Relevance : The SEM group may enhance solubility, while the ester moiety could influence metabolic stability compared to the benzamide group in the target compound .
Fluorinated Benzamide Derivatives ()
- Structural Differences: Examples include 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide.
- Relevance: Fluorination often improves metabolic stability and bioavailability. The dichloro and tetrafluoroethyl groups in these analogs may confer stronger hydrophobic interactions compared to the methyl and cyano groups in the target compound .
Cyanoacetamide Derivatives ()
- Structural Differences: Compounds like 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide exhibit a cyanoacetamide backbone fused with benzimidazole and pyrazole rings.
- Bioactivity: Such derivatives demonstrate reactivity with phenyl isothiocyanate and hydrazonyl chlorides, forming thiadiazoles and thiophenes with reported antimicrobial and anticancer activities. The cyano group in the target compound may similarly participate in nucleophilic additions or act as a hydrogen-bond acceptor .
Imidazo[1,2-b]pyridazine-Benzamide Hybrids ()
- Structural Differences : Examples include 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}benzamide. Here, the imidazo[1,2-b]pyridazine core replaces pyrazole, and a piperazine group enhances solubility.
- Relevance: Imidazo[1,2-b]pyridazines are associated with antiproliferative activity, as noted in WHO-prequalified drugs (). The target compound’s imidazo[1,2-b]pyrazole core may offer similar π-π stacking interactions but with altered steric and electronic profiles .
Lecozotan Hydrochloride ()
- Structural Differences: 4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride includes a piperazine-benzodioxin moiety and pyridine substitution.
- Bioactivity: This 5-HT1A receptor antagonist is used for Alzheimer’s-related cognitive deficits.
Comparative Analysis Table
Key Research Findings and Hypotheses
Structural Flexibility : The imidazo[1,2-b]pyrazole core allows diverse substitutions (e.g., SEM protection, fluorination), enabling tuning of solubility and target affinity.
Role of Cyano Group: The 4-cyano substituent in the target compound may enhance binding to enzymes or receptors via dipole interactions, as seen in cyanoacetamide derivatives .
Pharmacokinetic Considerations : Fluorinated analogs () likely exhibit longer half-lives than the target compound, while piperazine-containing derivatives () may have better CNS penetration.
Synthetic Challenges : The target compound’s ethyl-linked benzamide group may require specialized coupling strategies, contrasting with ester or acetylated analogs .
Biological Activity
4-Cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a cyano group and an imidazo[1,2-b]pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted methods such as selective functionalization of the imidazo[1,2-b]pyrazole scaffold using organometallic reagents for regioselective modifications. This approach allows for the introduction of various substituents that can enhance biological activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. Preliminary studies suggest that the imidazo[1,2-b]pyrazole structure may act as a scaffold for inhibiting various kinases involved in cancer progression. For instance, compounds derived from similar scaffolds have shown promise as RET kinase inhibitors, which are crucial in certain cancer therapies .
Antitumor Activity
One of the most significant areas of research surrounding this compound is its potential antitumor activity. In vitro assays have demonstrated that derivatives of this compound exhibit moderate to high potency against various cancer cell lines. For example, compounds with similar structural features have been shown to inhibit cell proliferation effectively .
Case Study 1: RET Kinase Inhibition
In a study focused on benzamide derivatives, several compounds were synthesized and evaluated for their ability to inhibit RET kinase activity. The results indicated that specific modifications in the benzamide structure could lead to enhanced inhibitory effects on RET kinase, suggesting a pathway for further development of this compound as a potential therapeutic agent .
Case Study 2: Cellular Proliferation
A series of experiments were conducted to assess the impact of this compound on cellular proliferation in cancer models. Results showed that certain analogs significantly reduced cell viability in RET-driven cancers, highlighting the importance of structural modifications in enhancing biological efficacy .
Data Table: Biological Activity Overview
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR verify regioselectivity of the imidazo-pyrazole ring and benzamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1482) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts from incomplete coupling .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) or buffer pH (7.4 vs. 6.8) alter binding affinity .
- Structural analogs : Substituent effects (e.g., 4-cyano vs. 4-methoxy on benzamide) modulate target selectivity. Comparative studies using isothermal titration calorimetry (ITC) can validate interactions .
- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity metrics .
What computational strategies are recommended for predicting the compound’s binding modes with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. Key residues (e.g., Lys68 in PKA) form hydrogen bonds with the cyano group .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
- QSAR models : Hammett constants (σ) for substituents correlate with inhibitory potency (R² >0.85 in triazolopyridazine analogs) .
How do modifications to the imidazo-pyrazole core influence pharmacological properties?
Advanced Research Question
What are the best practices for evaluating the compound’s stability under physiological conditions?
Advanced Research Question
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24h. LC-MS monitors hydrolysis of the benzamide bond .
- Light/oxidation stability : Expose to UV light (254 nm) and 3% H₂O₂. Degradation products (e.g., oxidized imidazo-pyrazole) are quantified via HPLC .
- Cryopreservation : Store at -80°C in argon-purged DMSO to prevent dimerization .
How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cancer cells .
- Chemical proteomics : Use biotinylated analogs for pull-down assays to map protein interaction networks .
- In vivo PK/PD : Administer 10 mg/kg (IV) in murine models; measure plasma concentrations (LC-MS/MS) and correlate with tumor growth inhibition .
What strategies mitigate off-target effects during preclinical development?
Advanced Research Question
- Selectivity profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to limit systemic exposure .
- Metabolite identification : Human liver microsomes reveal reactive metabolites (e.g., epoxide intermediates) that may trigger toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
